Anpirtoline hydrochloride
Anpirtoline hydrochloride
Potent, selective 5-HT1B receptor agonist (Ki values are 28, 150 and 1490 nM for 5-HT1B, 5-HT1A and 5-HT2 receptors, respectively). Shows antidyskinetic effects in vivo. Blood-brain barrier permeable.
Highly potent 5-HT1B receptor agonist (Ki values are 28, 150 and 1490 nM at 5-HT1B, 5-HT1A and 5-HT2 receptors respectively). Decreases central serotonin synthesis and attenuates aggressive behavior in vivo. Also acts as an antagonist at 5-HT3 receptors (Ki = 29.5 nM) and is brain penetrant.
Highly potent 5-HT1B receptor agonist (Ki values are 28, 150 and 1490 nM at 5-HT1B, 5-HT1A and 5-HT2 receptors respectively). Decreases central serotonin synthesis and attenuates aggressive behavior in vivo. Also acts as an antagonist at 5-HT3 receptors (Ki = 29.5 nM) and is brain penetrant.
Brand Name:
Vulcanchem
CAS No.:
99201-87-3
VCID:
VC0004229
InChI:
InChI=1S/C10H13ClN2S.ClH/c11-9-2-1-3-10(13-9)14-8-4-6-12-7-5-8;/h1-3,8,12H,4-7H2;1H
SMILES:
C1CNCCC1SC2=NC(=CC=C2)Cl.Cl
Molecular Formula:
C10H14Cl2N2S
Molecular Weight:
265.20 g/mol
Anpirtoline hydrochloride
CAS No.: 99201-87-3
Cat. No.: VC0004229
Molecular Formula: C10H14Cl2N2S
Molecular Weight: 265.20 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | Potent, selective 5-HT1B receptor agonist (Ki values are 28, 150 and 1490 nM for 5-HT1B, 5-HT1A and 5-HT2 receptors, respectively). Shows antidyskinetic effects in vivo. Blood-brain barrier permeable. Highly potent 5-HT1B receptor agonist (Ki values are 28, 150 and 1490 nM at 5-HT1B, 5-HT1A and 5-HT2 receptors respectively). Decreases central serotonin synthesis and attenuates aggressive behavior in vivo. Also acts as an antagonist at 5-HT3 receptors (Ki = 29.5 nM) and is brain penetrant. |
|---|---|
| CAS No. | 99201-87-3 |
| Molecular Formula | C10H14Cl2N2S |
| Molecular Weight | 265.20 g/mol |
| IUPAC Name | 2-chloro-6-piperidin-4-ylsulfanylpyridine;hydrochloride |
| Standard InChI | InChI=1S/C10H13ClN2S.ClH/c11-9-2-1-3-10(13-9)14-8-4-6-12-7-5-8;/h1-3,8,12H,4-7H2;1H |
| Standard InChI Key | GRXDJABVNGUGCW-UHFFFAOYSA-N |
| SMILES | C1CNCCC1SC2=NC(=CC=C2)Cl.Cl |
| Canonical SMILES | C1CNCCC1SC2=NC(=CC=C2)Cl.Cl |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator